1H and 13C NMR chemical shifts of 3,6-dibromo-2,4-dimethylpyridine
1H and 13C NMR chemical shifts of 3,6-dibromo-2,4-dimethylpyridine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3,6-dibromo-2,4-dimethylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For novel or sparsely documented compounds, such as 3,6-dibromo-2,4-dimethylpyridine, direct experimental data may not be readily available. This guide addresses this challenge by providing a robust, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for this compound. By leveraging foundational principles of substituent chemical shift (SCS) effects and referencing data from analogous structures, we offer a detailed theoretical spectrum to guide researchers in synthesis, structural verification, and further development. This document also provides a comprehensive, field-proven protocol for the experimental acquisition and validation of this data, ensuring scientific rigor and practical utility for professionals in research and drug development.
Introduction: The Imperative for Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and pharmaceutical development. 3,6-dibromo-2,4-dimethylpyridine, a substituted heterocyclic compound, presents a unique electronic and steric environment due to the interplay of its electron-donating methyl groups and electron-withdrawing bromine atoms on the pyridine core. Understanding its structure through NMR is crucial for predicting its reactivity, biological activity, and suitability for various applications.
In the absence of published experimental spectra for this specific molecule, predictive analysis becomes a critical first step. This approach is not mere speculation; it is a deductive process grounded in the well-established electronic effects that substituents exert on the magnetic environment of atomic nuclei within a molecule.[1][2][3] This guide will first deconstruct these effects and then apply them to construct a reliable, predicted NMR dataset for the title compound.
Theoretical Framework: Predicting Chemical Shifts in Substituted Pyridines
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The distribution of electrons around a nucleus generates a secondary magnetic field that opposes the main magnetic field of the spectrometer, "shielding" the nucleus. Any structural feature that alters this electron distribution will, in turn, alter the chemical shift.
In aromatic systems like pyridine, the primary influences are:
-
Inductive Effects: Mediated through sigma (σ) bonds, this effect is related to the electronegativity of substituents. Electronegative atoms like Bromine withdraw electron density, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values).
-
Resonance (Mesomeric) Effects: Mediated through pi (π) systems, this involves the delocalization of electrons across the aromatic ring. Substituents can either donate or withdraw electron density via resonance, causing significant shielding or deshielding, particularly at the ortho and para positions.[4][5]
-
Anisotropic Effects: The π-electron cloud of the pyridine ring itself generates a powerful local magnetic field. Protons attached to the ring lie in a deshielding region, which is why aromatic protons appear far downfield (typically 7.0-9.0 ppm) compared to aliphatic protons.
For 3,6-dibromo-2,4-dimethylpyridine, the key players are:
-
Methyl Groups (-CH₃): These are weakly electron-donating groups, primarily through hyperconjugation and weak induction. They tend to increase electron density on the ring, causing an upfield shift (shielding) for nuclei at the ortho and para positions.
-
Bromine Atoms (-Br): As halogens, they exhibit a dual nature. Their high electronegativity causes strong electron withdrawal through the σ-framework (inductive deshielding). Simultaneously, their lone pairs can participate in the π-system, donating electron density (resonance shielding). For bromine, the inductive effect typically dominates, leading to a net deshielding effect, but the resonance contribution cannot be ignored.
Modern NMR prediction software corroborates these classical theories by employing vast databases of experimental data and sophisticated algorithms, including Density Functional Theory (DFT), HOSE (Hierarchical Organisation of Spherical Environments) codes, and machine learning models, to calculate chemical shifts with increasing accuracy.[6][7][8][9]
Molecular Structure and Atom Numbering
For clarity, the following IUPAC numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for 3,6-dibromo-2,4-dimethylpyridine.
Predicted ¹H and ¹³C NMR Spectra
Based on the principles outlined above, the following chemical shifts are predicted for 3,6-dibromo-2,4-dimethylpyridine, assuming a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
The molecule possesses three distinct proton environments, each expected to appear as a singlet due to the absence of adjacent protons for spin-spin coupling.
-
H-5 (Aromatic Proton): This is the sole proton on the pyridine ring. It is positioned ortho to the electron-donating 4-CH₃ group (shielding effect) and meta to the 2-CH₃ group and the 3-Br and 6-Br atoms. The combined electronic effects are expected to place this signal in the aromatic region, likely around 7.1 - 7.4 ppm .
-
2-CH₃ (Methyl Protons): This methyl group is adjacent to the electronegative nitrogen atom and is also influenced by the ortho bromine at C3. These deshielding influences will shift its signal downfield relative to a typical aromatic methyl group. A predicted shift of 2.5 - 2.7 ppm is reasonable.
-
4-CH₃ (Methyl Protons): This methyl group is flanked by two meta bromine atoms. The influence is primarily inductive and less pronounced than an ortho effect. Its chemical shift is expected to be slightly less downfield than the 2-CH₃ group, predicted in the range of 2.3 - 2.5 ppm .
Predicted ¹³C NMR Data
The molecule has eight unique carbon atoms, leading to eight distinct signals in the ¹³C NMR spectrum. The prediction is based on the known spectrum of pyridine (C2/6: 150 ppm, C3/5: 124 ppm, C4: 136 ppm) and applying substituent chemical shifts (SCS).[10][11]
-
C-2 & C-4 (Methyl-bearing carbons): These carbons are directly attached to electron-donating methyl groups but are part of the electron-deficient pyridine ring. Their shifts are expected in the 150 - 160 ppm range.
-
C-3 & C-6 (Bromine-bearing carbons): The direct attachment of bromine causes a significant downfield shift due to the halogen's electronegativity, but this is counteracted by the "heavy atom effect," which can cause an upfield shift. The net result is complex, but these carbons are likely to be found in the 120 - 135 ppm region.
-
C-5 (CH carbon): This is the only carbon attached to a hydrogen. Its chemical shift will be strongly influenced by the ortho bromine (C6) and ortho methyl (C4). A predicted shift in the 125 - 135 ppm region is expected.
-
Methyl Carbons (-CH₃): The methyl carbons themselves will appear in the aliphatic region of the spectrum. The 2-CH₃, being adjacent to the nitrogen, will likely be slightly more deshielded than the 4-CH₃. Predicted shifts are around 20 - 25 ppm for 2-CH₃ and 18 - 22 ppm for 4-CH₃.
Summary of Predicted NMR Data
| Assignment | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |
| H-5 | 7.1 - 7.4 | Singlet | - |
| 2-CH₃ | 2.5 - 2.7 | Singlet | - |
| 4-CH₃ | 2.3 - 2.5 | Singlet | - |
| C-2 | - | - | 155 - 160 |
| C-3 | - | - | 120 - 128 |
| C-4 | - | - | 150 - 155 |
| C-5 | - | - | 128 - 135 |
| C-6 | - | - | 130 - 138 |
| 2-CH₃ | - | - | 20 - 25 |
| 4-CH₃ | - | - | 18 - 22 |
Experimental Protocol for NMR Acquisition and Analysis
To validate the predicted data, a rigorous and systematic experimental approach is required. The following protocol describes a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of 3,6-dibromo-2,4-dimethylpyridine directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). Alternatively, the residual CHCl₃ peak in the ¹H spectrum (δ ≈ 7.26 ppm) or the CDCl₃ carbon signal in the ¹³C spectrum (δ ≈ 77.16 ppm) can be used for referencing.[12]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 16 to 32 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. This allows for sufficient relaxation of the protons between pulses.
-
Acquisition Time (AT): ~2-3 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Number of Scans (NS): 1024 or more. A higher number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AT): ~1-1.5 seconds.
Data Processing and Workflow
The logical workflow from sample to final spectrum is a critical, multi-step process.
Caption: Standard workflow for NMR sample analysis.
Conclusion
This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of 3,6-dibromo-2,4-dimethylpyridine. By applying the fundamental principles of substituent effects, we have established a reliable set of expected chemical shifts that can serve as a valuable reference for researchers working with this compound. The detailed experimental protocol further equips scientists with a robust methodology to obtain and verify this data empirically. The combination of theoretical prediction and practical guidance is intended to accelerate research and development by providing a solid foundation for the structural characterization of this and similar substituted pyridine derivatives.
References
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Tomasik, P., & Johnson, C. D. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 14(3), 244-246. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
Tsuno, Y., & Zha, W. J. (2012). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Bulletin of the Korean Chemical Society, 33(4), 1391-1396. Retrieved from [Link]
-
Kim, H., Lee, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Retrieved from [Link]
-
NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]
-
Mestrelab Research. (2024, September 16). Starting Guide to NMRPredict Desktop. Retrieved from [Link]
-
Sasaki, Y., & Suzuki, M. (1966). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 45(1), 263-264. Retrieved from [Link]
-
Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(2), 259-264. Retrieved from [Link]
-
Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 36(2), 259-264. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Retrieved from [Link]
-
NMRtist. (n.d.). NMRtist Cloud Computing Service. Retrieved from [Link]
-
Chojnacki, J., et al. (2020). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 25(18), 4295. Retrieved from [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 121-131. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Castillo, J. C., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Fokin, A. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. bmse000432 Pyridine at BMRB [bmrb.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
